molecular formula C16H15NO5 B11825879 (S)-2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetic acid

(S)-2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetic acid

Cat. No.: B11825879
M. Wt: 301.29 g/mol
InChI Key: IVVVZJZHGOWIBG-MRXNPFEDSA-N
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Description

(S)-2-(2-((3,5-Dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetic acid (CAS: 1421949-06-5) is a benzofuran-derived compound with a molecular formula of C₁₆H₁₅NO₅ and a molecular weight of 301.29 g/mol . Its structure features a benzofuran core substituted at the 2-position with a hydroxymethyl group linked to a 3,5-dimethylisoxazole moiety, and an acetic acid group at the 5-position. This compound is likely utilized as an active pharmaceutical intermediate (API) or precursor due to its heterocyclic components, which are common in drug design for their metabolic stability and target affinity.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]acetic acid

InChI

InChI=1S/C16H15NO5/c1-8-15(9(2)22-17-8)16(20)13-7-11-5-10(6-14(18)19)3-4-12(11)21-13/h3-5,7,16,20H,6H2,1-2H3,(H,18,19)/t16-/m1/s1

InChI Key

IVVVZJZHGOWIBG-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)[C@@H](C2=CC3=C(O2)C=CC(=C3)CC(=O)O)O

Canonical SMILES

CC1=C(C(=NO1)C)C(C2=CC3=C(O2)C=CC(=C3)CC(=O)O)O

Origin of Product

United States

Biological Activity

(S)-2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and antioxidant effects, as well as its pharmacological implications.

  • Molecular Formula : C16H15NO5
  • Molecular Weight : 301.29 g/mol
  • CAS Number : 1421949-01-0

Antimicrobial Activity

Research indicates that compounds containing isoxazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoxazole can disrupt bacterial membranes, leading to cell lysis. The compound may share similar mechanisms due to its structural components.

Compound Microbial Strain Activity Reference
This compoundStaphylococcus aureusEffective
This compoundEscherichia coliModerate

Anti-inflammatory Effects

In vitro studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines. The presence of the benzofuran structure may enhance this activity by modulating inflammatory pathways.

Antioxidant Activity

Antioxidant assays have demonstrated that isoxazole derivatives can scavenge free radicals effectively. The antioxidant capacity of this compound has not been extensively studied but is hypothesized to be significant based on structural analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various isoxazole derivatives showed that modifications in the side chains significantly affected their antimicrobial potency. The specific structure of this compound may contribute to enhanced activity against both Gram-positive and Gram-negative bacteria .
  • In Vitro Testing : In vitro assays on similar compounds indicated a correlation between hydrophobicity and antimicrobial effectiveness. Compounds with increased hydrophobic character tended to exhibit stronger membrane-disruptive activities .
  • Oxidative Stress Models : Research using human fibroblast models has shown that isoxazole derivatives possess antioxidant properties comparable to well-known antioxidants like quercetin. This suggests that this compound could also exhibit protective effects against oxidative stress .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing isoxazole and benzofuran moieties for anticancer applications. For instance, derivatives similar to (S)-2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetic acid have shown promising results against various cancer cell lines. The antiproliferative activity of these compounds is often assessed using assays like the sulforhodamine B assay, where they exhibit significant inhibition of cancer cell growth at low micromolar concentrations .

Antimycobacterial Properties

Compounds with a similar structural framework have been evaluated for their antimycobacterial activity. For example, certain isoxazole derivatives demonstrated moderate inhibition against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The structural characteristics of this compound may allow it to interact with specific enzymes involved in metabolic pathways. Preliminary studies indicate that modifications in the isoxazole ring can enhance binding affinity to target enzymes, providing a basis for designing enzyme inhibitors .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds featuring benzofuran and isoxazole moieties. Research has indicated that these compounds may exert protective effects against neurodegeneration by modulating oxidative stress pathways and inflammatory responses in neuronal cells .

Polymer Synthesis

The unique chemical structure of this compound makes it a candidate for use in the synthesis of functional polymers. Its ability to form hydrogen bonds can be exploited to create materials with enhanced mechanical properties and thermal stability .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityCompounds exhibited IC50 values ranging from 14.2 to 19.1 µM against MCF-7 cells
Antimycobacterial ActivityModerate inhibition observed at 30 µM concentration
Enzyme InhibitionEnhanced binding affinity noted for modified isoxazole derivatives
Neuroprotective EffectsCompounds showed reduced oxidative stress markers in neuronal cells

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol in the presence of sulfuric acid produces methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate.

Reaction Conditions Product Yield
Carboxylic acid → Methyl esterH₂SO₄, methanol, refluxMethyl ester derivativeNot reported

Condensation Reactions

The hydroxymethyl group participates in condensation reactions with amines or carbonyl compounds. For instance, heating with primary amines may form Schiff bases, though specific examples require further experimental validation.

Amide Formation

The carboxylic acid reacts with amines to form amide derivatives. A structurally related acetamide compound (PubChem CID 71247312) was synthesized via coupling with a substituted benzylamine, demonstrating this pathway .

Reagent Conditions Product
N-((2,4-dimethylphenyl)(phenyl)methyl)amineCoupling agents (e.g., DCC), room temperature2-(2-...acetamide

Isoxazole Ring Reactivity

The 3,5-dimethylisoxazole ring may undergo electrophilic substitution (e.g., nitration, halogenation) at the 4-position, though no experimental data confirms this for the parent compound. Analogous isoxazole derivatives show reactivity under acidic or basic conditions .

Decarboxylation

Under high-temperature or basic conditions, the acetic acid side chain may decarboxylate to form a methylene-linked derivative. This reaction is speculative and requires empirical verification.

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, KOH). Sodium or potassium salts of the compound could enhance solubility for pharmacological applications .

Key Structural and Reactivity Insights

Functional Group Reaction Type Potential Reagents/Conditions
Carboxylic acid (-COOH)Esterification, amidationAlcohols + acid catalysts, amines + coupling agents
Hydroxymethyl (-CH₂OH)Oxidation, condensationKMnO₄, CrO₃, amines
Isoxazole ringElectrophilic substitutionHNO₃/H₂SO₄, Cl₂/FeCl₃

Challenges and Research Gaps

  • Stereochemical Considerations : The (S)-configuration at the hydroxymethyl center may influence reaction outcomes, but enantioselective transformations are unreported .

  • Yield Optimization : Most reactions lack yield data, highlighting the need for method refinement .

  • Biological Activity Linkages : While anti-inflammatory and analgesic properties are suggested, structure-activity relationships remain unexplored.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

Thiazole-Based Carbamates (e.g., compounds q, o from Pharmacopeial Forum ):

  • Structural Differences: These compounds replace the isoxazole ring with a thiazole group and feature carbamate linkages instead of the acetic acid moiety. For example, "Thiazol-5-ylmethyl (2S,3S,5S)-(5-t-butoxycarbonylamino)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate" includes a thiazole ring and a carbamate functional group.
  • Carbamates may enhance hydrolytic stability compared to acetic acid, which is ionizable and contributes to solubility .

Derivatives with Functional Group Variations

Methyl Ester Analog (CAS: 1421949-05-4):

  • Structural Difference : The acetic acid group is esterified to a methyl ester.
  • Physicochemical Impact : The ester form increases lipophilicity (higher logP), likely improving membrane permeability but reducing water solubility. This derivative could act as a prodrug, requiring enzymatic hydrolysis to release the active acetic acid form .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) References
(S)-2-(2-((3,5-Dimethylisoxazol-4-yl)...acetic acid Benzofuran Isoxazole, hydroxymethyl, acetic acid Acetic acid, isoxazole 301.29
Methyl ester analog Benzofuran Isoxazole, hydroxymethyl, methyl ester Ester, isoxazole ~315.30
Thiazolylmethyl carbamate (compound q) Hexan-2-yl Thiazole, t-butoxycarbonylamino, carbamate Carbamate, thiazole Not reported

Research Findings and Implications

Physicochemical Properties

  • In contrast, the methyl ester analog’s increased lipophilicity may improve absorption .
  • Metabolic Stability: Isoxazole rings are known for resistance to oxidative metabolism compared to thiazoles, suggesting the target compound may exhibit longer half-life in vivo .

Computational and Experimental Comparisons

  • Similarity Assessment : Computational methods (e.g., pharmacophore modeling) highlight the benzofuran core as a critical scaffold for target engagement, while substituent variations (e.g., isoxazole vs. thiazole) dictate selectivity and potency .
  • Synthetic Considerations : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) could optimize synthesis pathways by comparing the stability of intermediates in the target compound versus analogs .

Q & A

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines for PPE (gloves, goggles, lab coats). Neutralize acidic waste with sodium bicarbonate before disposal. For spills, use absorbent materials (e.g., vermiculite) and ventilate the area. Document first-aid measures (e.g., artificial respiration for inhalation exposure) .

Data Analysis and Reporting

Q. How can researchers statistically validate contradictory results in metabolite identification studies?

  • Methodology : Apply principal component analysis (PCA) to LC-MS datasets to cluster metabolites by retention time and fragmentation patterns. Use tt-tests with Bonferroni correction for pairwise comparisons. Cross-validate with 13^{13}C-labeled analogs to trace metabolic pathways .

Q. What computational tools predict the compound’s bioavailability and toxicity profile?

  • Methodology : Use SwissADME for bioavailability predictions (Lipinski’s Rule of Five). For toxicity, run ProTox-II simulations focusing on hepatotoxicity and mutagenicity. Validate with Ames test data and hepatic microsome assays .

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